molecular formula C29H29NO2 B1403702 (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone CAS No. 887109-77-5

(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone

Cat. No. B1403702
M. Wt: 423.5 g/mol
InChI Key: XBBNZGWNCBWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone, or (E)-2-BQE for short, is an organic compound belonging to the benzhydrylquinuclidin-3-ylidene family. It has been studied for its potential applications in biological and medicinal chemistry, due to its unique chemical structure and interesting properties.

Scientific Research Applications

Crystal Structure Analysis

The compound (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone and its derivatives have been studied for their crystal structure characteristics. For example, in the crystal structure analysis of a derivative, the cyclohexane rings exhibited trans-ring junctions with specific conformations. The structural details contribute to understanding the molecular geometry and potential interactions in various chemical environments (Rao et al., 2014).

Synthesis and Applications in Complexes

The compound has been used in the synthesis of various mono- and dinuclear Ni(II) complexes. These complexes have been characterized by their unique geometric features and studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties. This indicates the compound's versatility in forming complexes with potential applications in various scientific fields, such as materials science and biochemistry (Chai et al., 2017).

properties

IUPAC Name

2-(2-benzhydryl-1-azabicyclo[2.2.2]octan-3-ylidene)-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO2/c1-32-27-15-9-8-14-24(27)26(31)20-25-21-16-18-30(19-17-21)29(25)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20-21,28-29H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBNZGWNCBWFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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